Antagonist-to-Agonist Conversion via Bivalent Antibody Cross-Linking: A Unique Functional Switch Absent in All Other LHRH Antagonists
The DNP-antagonist is the only LHRH antagonist demonstrated to convert from a pure antagonist into an agonist upon binding of bivalent anti-DNP antibodies. In the Hazum & Keinan (1985) study, the DNP-antagonist alone exhibited no agonist activity in cultured pituitary cells. Addition of intact bivalent anti-DNP IgG converted the DNP-antagonist into an agonist capable of stimulating LH release, whereas monovalent Fab fragments did not [1]. By contrast, the unmodified parent antagonist [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH and the chemically cross-linked dimer (EGS-bridged) remained purely antagonistic under all conditions [2]. This functional switch is unique to the DNP-derivatized compound and is not achievable with any clinical GnRH antagonist (Cetrorelix, Ganirelix, Degarelix) or early antagonists such as [D-Phe2,D-Ala6]-LH-RH, because these lack an antibody-addressable hapten [3].
| Evidence Dimension | Functional conversion from antagonist to agonist upon antibody binding |
|---|---|
| Target Compound Data | Converted from antagonist to agonist by bivalent anti-DNP IgG; no conversion by monovalent Fab fragments |
| Comparator Or Baseline | Parent antagonist [D-pGlu1,D-Phe2,D-Trp3,D-Lys6]GnRH: remains antagonist under all conditions; EGS-cross-linked dimer: remains antagonist. Clinical antagonists (Cetrorelix, Ganirelix): no antibody-addressable hapten, no conversion possible. |
| Quantified Difference | Qualitative all-or-none functional switch; target compound uniquely capable of antibody-induced agonism |
| Conditions | Cultured rat pituitary cells; LH release measured by radioimmunoassay; anti-DNP IgG vs. Fab fragments tested |
Why This Matters
This property makes the compound an irreplaceable tool for studying GnRH receptor dimerization and microaggregation mechanisms, a research application for which no commercial clinical antagonist can substitute.
- [1] Hazum E, Keinan D. Gonadotropin releasing hormone activation is mediated by dimerization of occupied receptors. Biochem Biophys Res Commun. 1985 Dec 17;133(2):449-56. doi: 10.1016/0006-291x(85)90927-1. PMID: 3002342. View Source
- [2] Coy DH, Horvath J, Nekola MV, et al. Conversion of a gonadotropin-releasing hormone antagonist to an agonist. Nature. 1982 Apr;296:653-5. doi: 10.1038/296653a0. View Source
- [3] MeSH Supplementary Concept Data: LHRH, Phe(2)-N-epsilon-(2,4)-dinitrophenol-Lys(6)-. Note: gonadorelin antagonist. Source: Biochem Biophys Res Commun 1985;133(2):449. View Source
